methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate
Description
Methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate is a synthetic compound featuring a carbamate group linked to a phenyl ring, which is further substituted with two sulfonyl moieties connecting to an azetidine and a 1-methylimidazole group. While direct references to this compound are absent in the provided evidence, its structure aligns with benzimidazole-derived carbamates (e.g., benomyl, carbendazim), which are well-documented as fungicides and microtubule inhibitors . The dual sulfonyl groups and azetidine ring in this compound likely modulate its physicochemical properties and biological activity compared to simpler analogs.
Properties
IUPAC Name |
methyl N-[4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O6S2/c1-18-8-7-16-14(18)26(21,22)13-9-19(10-13)27(23,24)12-5-3-11(4-6-12)17-15(20)25-2/h3-8,13H,9-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKSPHZCQKHTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, while the azetidine ring is often prepared via the reaction of an appropriate amine with a sulfonyl chloride. The final step involves the coupling of these intermediates with a phenyl carbamate under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the coupling reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring yields N-oxides, while reduction of the sulfonyl groups produces thiols .
Scientific Research Applications
Methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the sulfonyl and carbamate groups can form hydrogen bonds with amino acid residues, leading to inhibition or modulation of enzyme activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Structural Features :
- Core : Phenyl-carbamate backbone.
- Substituents : Dual sulfonyl linkages to azetidine and 1-methylimidazole.
- Molecular Complexity : Higher due to the azetidine-sulfonyl-imidazole motif.
Analog 1: Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate)
- Structure: Features a benzimidazole core with a butylamino carbonyl group and carbamate.
- Comparison: Unlike the target compound, benomyl lacks sulfonyl groups and azetidine, relying on a simpler substituent for activity. This difference may reduce polarity and alter binding kinetics .
Analog 2: Carbendazim (Methyl 1H-benzimidazol-2-ylcarbamate)
- Structure : Simplest analog with only a benzimidazole-carbamate linkage.
- Comparison : The absence of sulfonyl and azetidine groups in carbendazim likely results in lower molecular weight (191.2 g/mol vs. ~450–500 g/mol for the target compound) and distinct solubility profiles .
Analog 3: Compound 9c (From )
- Structure : Contains a benzodiazolyl group, triazole, and thiazole substituents.
- Comparison: Shares sulfonamide linkages but diverges in core structure (triazole-thiazole vs.
Analog 4: Compound 10h (From )
- Structure : N-{4-[(4-Methoxyphenyl)(phenyl)methyl]-1-methyl-1H-imidazol-2-yl}-4-methylbenzenesulfonamide.
- Comparison : Features a sulfonamide and imidazole but lacks the carbamate and azetidine groups, highlighting the target compound’s unique hybrid design .
Table 1: Comparative Data
Key Findings :
Bioactivity : Benzimidazole carbamates inhibit β-tubulin polymerization. The azetidine and imidazole-sulfonyl groups in the target compound may confer unique binding modes, possibly increasing affinity for resistant fungal strains .
Synthetic Complexity: The target compound’s synthesis (inferred from –3) would require multi-step reactions, including sulfonylation and azetidine functionalization, contrasting with simpler one-step carbamate formations in benomyl .
Research Implications and Gaps
- Activity Data: No direct bioactivity data for the target compound exists in the evidence. Testing against fungal strains or microtubule assays is needed.
- Toxicity: Structural analogs like benomyl have known toxicity; the azetidine group may introduce novel safety profiles requiring evaluation .
- Synthetic Optimization : Lessons from (ultrasound-assisted synthesis) and (Pd-catalyzed reactions) could streamline production .
Biological Activity
Methyl N-[4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound can be structurally characterized by the following molecular formula:
- Molecular Formula : C15H19N5O4S2
- Molecular Weight : Approximately 395.47 g/mol
The structure includes a methyl carbamate group, an azetidine ring, and a sulfonamide moiety, which contribute to its biological properties.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial biosynthesis pathways. This inhibition can lead to reduced bacterial growth and cell death.
- Apoptosis Induction : Preliminary studies suggest that this compound may trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Activity : The imidazole ring is often associated with antimicrobial properties, enhancing the compound's effectiveness against various pathogens.
Antimicrobial Studies
A series of experiments have evaluated the antimicrobial activity of this compound against a range of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
These findings suggest that this compound has promising anticancer properties, warranting further investigation into its mechanism of action.
Case Studies and Research Findings
Several studies have focused on the therapeutic potential of compounds containing similar structural motifs:
- Study on Imidazole Derivatives : A review highlighted that imidazole derivatives exhibit significant antibacterial and anticancer activities due to their ability to interact with biological targets such as DNA and specific enzymes .
- Combination Therapy Research : Investigations into combination therapies involving sulfonamide compounds demonstrated enhanced efficacy against resistant bacterial strains when used alongside traditional antibiotics .
- Mechanistic Insights : Research has shown that certain derivatives can induce apoptosis in cancer cells via mitochondrial pathways, emphasizing the need for further mechanistic studies to elucidate these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
